2-[(3R,3aR,6S,6aS)-3,6-dihydroxy-3,3a,5,6-tetrahydro-2H-furo[3,2-b]furan-6a-yl]acetate
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Overview
Description
2-[(3R,3aR,6S,6aS)-3,6-dihydroxy-3,3a,5,6-tetrahydro-2H-furo[3,2-b]furan-6a-yl]acetate is a complex organic compound characterized by its unique furan ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3R,3aR,6S,6aS)-3,6-dihydroxy-3,3a,5,6-tetrahydro-2H-furo[3,2-b]furan-6a-yl]acetate typically involves stereoselective methods to ensure the correct configuration of the molecule. One common approach involves the use of diastereomerically pure starting materials and specific reaction conditions to achieve the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization and epimerization are often employed to refine the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(3R,3aR,6S,6aS)-3,6-dihydroxy-3,3a,5,6-tetrahydro-2H-furo[3,2-b]furan-6a-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
2-[(3R,3aR,6S,6aS)-3,6-dihydroxy-3,3a,5,6-tetrahydro-2H-furo[3,2-b]furan-6a-yl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(3R,3aR,6S,6aS)-3,6-dihydroxy-3,3a,5,6-tetrahydro-2H-furo[3,2-b]furan-6a-yl]acetate involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(3S,3aR,6R,6aS)-6-(nitrooxy)hexahydrofuro[3,2-b]furan-3-yl acetate: Similar in structure but contains a nitrooxy group.
(3S,3aS,6R,6aR)-6-hydroxyhexahydrofuro[3,2-b]furan-3-yl nitrate: Contains a nitrate group and differs in stereochemistry.
Uniqueness
2-[(3R,3aR,6S,6aS)-3,6-dihydroxy-3,3a,5,6-tetrahydro-2H-furo[3,2-b]furan-6a-yl]acetate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C8H11O6- |
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Molecular Weight |
203.17 g/mol |
IUPAC Name |
2-[(3R,3aR,6S,6aS)-3,6-dihydroxy-3,3a,5,6-tetrahydro-2H-furo[3,2-b]furan-6a-yl]acetate |
InChI |
InChI=1S/C8H12O6/c9-4-2-14-8(1-6(11)12)5(10)3-13-7(4)8/h4-5,7,9-10H,1-3H2,(H,11,12)/p-1/t4-,5+,7-,8+/m1/s1 |
InChI Key |
ACLXJNBDIMFWGG-ROHCDXGRSA-M |
Isomeric SMILES |
C1[C@H]([C@@H]2[C@@](O1)([C@H](CO2)O)CC(=O)[O-])O |
Canonical SMILES |
C1C(C2C(O1)(C(CO2)O)CC(=O)[O-])O |
Origin of Product |
United States |
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